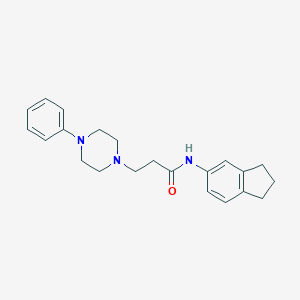![molecular formula C21H27N3O2 B247205 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine](/img/structure/B247205.png)
1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine, also known as GBZ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. GBZ belongs to the class of piperazine derivatives and has shown promising results in treating various neurological disorders.
作用機序
1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine acts as a selective serotonin and dopamine reuptake inhibitor, which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their levels, which can help alleviate the symptoms of depression and anxiety. 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which can help alleviate the symptoms of depression and anxiety. 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease. Additionally, 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine has been shown to have anti-inflammatory and antioxidant effects, which can help protect against neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine is its selectivity for the serotonin and dopamine systems, which can help reduce the risk of side effects. 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine has also been shown to have a good safety profile in animal studies. However, one of the limitations of 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine is its low solubility in water, which can make it difficult to administer in experiments. Additionally, more research is needed to determine the optimal dosage and administration route for 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine.
将来の方向性
There are several future directions for 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine research. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal studies. 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine also has potential as a treatment for other neurological disorders such as Parkinson's disease and schizophrenia. Additionally, more research is needed to determine the optimal dosage and administration route for 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine, as well as its long-term safety profile. Overall, 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine shows promising potential as a therapeutic agent for various neurological disorders, and further research is needed to fully understand its mechanisms of action and potential applications.
合成法
1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine can be synthesized through a multi-step process that involves the reaction of piperazine, benzyl chloride, and 2-furoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide or potassium carbonate. The final product is obtained through purification and isolation techniques such as column chromatography or recrystallization.
科学的研究の応用
1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine has been extensively studied for its potential as a therapeutic agent for various neurological disorders such as depression, anxiety, and addiction. It has been shown to modulate the activity of the serotonin and dopamine systems in the brain, which are known to play a crucial role in these disorders. 1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
特性
製品名 |
1-Benzyl-4-[1-(2-furoyl)-4-piperidinyl]piperazine |
|---|---|
分子式 |
C21H27N3O2 |
分子量 |
353.5 g/mol |
IUPAC名 |
[4-(4-benzylpiperazin-1-yl)piperidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C21H27N3O2/c25-21(20-7-4-16-26-20)24-10-8-19(9-11-24)23-14-12-22(13-15-23)17-18-5-2-1-3-6-18/h1-7,16,19H,8-15,17H2 |
InChIキー |
ULMISUXTTABAMO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
正規SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC=C3)C(=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)
![2-(Naphthalen-2-yloxy)-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]ethanone](/img/structure/B247123.png)
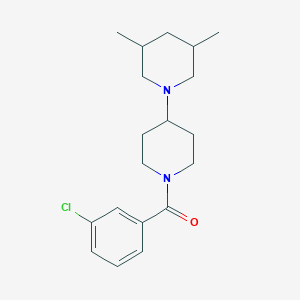
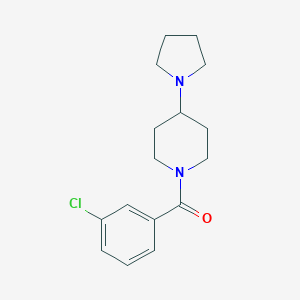
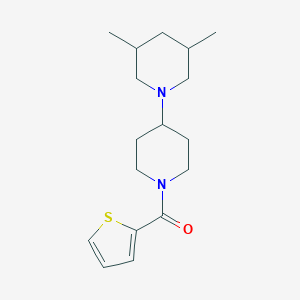
![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247130.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
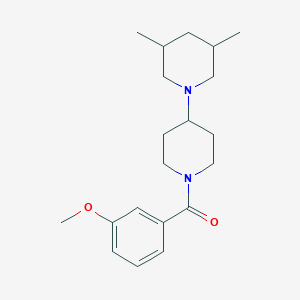
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)
amino]-N-(3-methylphenyl)propanamide](/img/structure/B247138.png)
amino]propanamide](/img/structure/B247139.png)
![N-(2,3-dihydro-1H-inden-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B247140.png)
